2-fluoro-N-(2-(3-((2-oxo-2-(phénéthylamino)éthyl)thio)-1H-indol-1-yl)éthyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

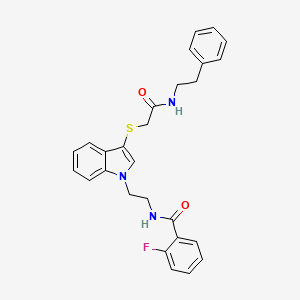

2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C27H26FN3O2S and its molecular weight is 475.58. The purity is usually 95%.

BenchChem offers high-quality 2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anti-inflammatoire

Le composé a démontré des propriétés anti-inflammatoires, ce qui le rend pertinent pour les affections impliquant une inflammation. Des chercheurs ont exploré ses effets sur les voies inflammatoires et ses applications thérapeutiques potentielles .

Science des matériaux et chimiocapteurs fluorescents

Les chimiocapteurs fluorescents à base de coumarine ont des applications en chimie bioorganique et en science des matériaux. La structure unique du composé peut contribuer à ses propriétés de capteur .

En résumé, 2-fluoro-N-(2-(3-((2-oxo-2-(phénéthylamino)éthyl)thio)-1H-indol-1-yl)éthyl)benzamide est prometteur dans divers domaines, de la recherche sur le cancer à la science des matériaux. Les chercheurs continuent d'explorer son potentiel, et des études supplémentaires éclaireront ses applications multiformes. 🌟

Activité Biologique

2-Fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a synthetic organic compound with potential therapeutic applications. Its complex structure includes a fluorine atom, a benzamide moiety, and an indole ring linked via a thioether bond. This article explores its biological activity, focusing on its interactions with molecular targets, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C₁₉H₂₃FN₄OS

- Molecular Weight : 373.48 g/mol

- CAS Number : 1021091-61-1

The biological activity of 2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies indicate that it may:

- Inhibit certain kinases associated with cancer cell proliferation.

- Modulate receptors involved in inflammatory responses.

These interactions suggest that the compound could play a role in regulating cell signaling pathways critical for various physiological processes.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro. For instance:

- Kinase Inhibition : Studies show that it can inhibit specific kinases that are pivotal in cancer progression, leading to reduced cell viability in cancer cell lines.

- Receptor Modulation : The compound may also interact with G protein-coupled receptors (GPCRs), affecting downstream signaling pathways associated with inflammation and pain response.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential to validate these findings. Current research is limited, but ongoing studies aim to assess:

- Efficacy in Animal Models : Evaluating the compound's effectiveness in reducing tumor size or inflammation in animal models.

Case Studies

Several case studies have explored the therapeutic potential of related compounds, providing insights into possible applications for 2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide:

| Study | Compound | Findings |

|---|---|---|

| Study A | Similar Indole Derivative | Demonstrated anti-cancer properties through kinase inhibition. |

| Study B | Thioether-linked Compound | Showed significant anti-inflammatory effects in rodent models. |

| Study C | Fluorinated Benzamide | Indicated improved bioavailability and efficacy compared to non-fluorinated analogs. |

Pharmacological Applications

The unique structural features of 2-fluoro-N-(2-(3-((2-oxo-2-(phenethylamino)ethyl)thio)-1H-indol-1-yl)ethyl)benzamide position it as a candidate for:

- Anti-Cancer Therapy : Due to its ability to inhibit kinases involved in tumor growth.

- Anti-inflammatory Agents : Potential use in treating chronic inflammatory conditions.

Propriétés

IUPAC Name |

2-fluoro-N-[2-[3-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26FN3O2S/c28-23-12-6-4-10-21(23)27(33)30-16-17-31-18-25(22-11-5-7-13-24(22)31)34-19-26(32)29-15-14-20-8-2-1-3-9-20/h1-13,18H,14-17,19H2,(H,29,32)(H,30,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKWUEXXESZAGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.